3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-bromo-6-(methylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-3-2-4(8)6(10-5)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSBJIDFYNATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid chemical structure
Technical Monograph: 3-Bromo-6-(methylamino)pyridine-2-carboxylic Acid
Executive Summary
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a high-value heterocyclic scaffold used primarily in the discovery of allosteric phosphatase inhibitors (specifically SHP2) and kinase inhibitors. Its structure features a picolinic acid core decorated with a bromine handle at C3 (enabling cross-coupling) and a methylamino group at C6 (providing solubility and hydrogen-bonding capability).
This guide details the structural properties, a robust regioselective synthesis pathway, and the compound's utility in modern drug discovery.
Structural Analysis & Pharmacophore Properties
The molecule consists of a pyridine ring substituted at the 2, 3, and 6 positions. The interplay between the electron-withdrawing bromine and the electron-donating methylamino group creates a unique "push-pull" electronic system.
| Property | Value / Description | Significance |
| Formula | C₇H₇BrN₂O₂ | Core scaffold |
| MW | ~231.05 g/mol | Fragment-like, high ligand efficiency potential |
| pKa (Acid) | ~2.3 (Predicted) | Stronger acid than benzoic acid due to N-heterocycle |
| pKa (Base) | ~3.5 (Pyridine N) | Modulated by the 6-amino group |
| C3-Bromine | Electrophilic Handle | Site for Suzuki/Sonogashira coupling (Carbon-Carbon bond formation) |
| C6-Methylamino | H-Bond Donor | Critical for hinge binding (kinases) or solvent interaction |
| C2-Carboxyl | H-Bond Acceptor/Donor | Precursor for amides; metal chelation site |
Electronic Environment
The C6-position in pyridine is naturally electrophilic (alpha to nitrogen). The presence of a good leaving group (like fluorine) at C6 allows for facile S_NAr reactions. Once the methylamino group is installed, it acts as an electron-donating group (EDG), deactivating the ring slightly towards further nucleophilic attack but activating it for electrophilic aromatic substitution (though the C3-Br blocks the primary site).
Validated Synthetic Pathway
The most reliable synthesis avoids direct bromination of 6-(methylamino)picolinic acid, which often suffers from poor regioselectivity (giving mixtures of 3-bromo and 5-bromo products).
Recommended Route: Nucleophilic Aromatic Substitution (S_NAr) on a fluorinated precursor.
Step 1: Regioselective S_NAr Displacement
-
Starting Material: Methyl 3-bromo-6-fluoropicolinate (CAS: 1214324-98-7).
-
Reagent: Methylamine (2M in THF or MeOH).
-
Mechanism: The fluorine at C6 is highly activated by the adjacent pyridine nitrogen and the para-relationship to the electron-withdrawing ester (though technically meta, the inductive effect of N dominates). The bromine at C3 is sterically hindered and less electrophilic, ensuring exclusive substitution at C6.
Step 2: Ester Hydrolysis
-
Reagent: Lithium Hydroxide (LiOH) in THF/Water.
-
Conditions: Mild hydrolysis preserves the aromatic bromine.
Synthesis Workflow Diagram
Caption: Regioselective synthesis starting from the commercially available fluoro-bromo picolinate ester.
Detailed Experimental Protocols
Note: These protocols are adapted from standard methodologies for aminopicolinic acids [1, 2].
Protocol A: Synthesis of Methyl 3-bromo-6-(methylamino)picolinate
-
Setup: Charge a round-bottom flask with Methyl 3-bromo-6-fluoropicolinate (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C.
-
Addition: Dropwise add Methylamine (2.0M in THF, 2.5 eq). The excess base acts as a scavenger for HF.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by LC-MS.[1] The fluorine displacement is typically rapid (< 2 hours).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Product should appear as a white/off-white solid.
-
Validation: ¹H NMR should show the loss of the splitting pattern associated with F-H coupling and the appearance of a methyl doublet (NH-CH₃).
-
Protocol B: Hydrolysis to the Free Acid
-
Reaction: Dissolve the ester from Step A in THF/Water (3:1). Add LiOH·H₂O (1.5 eq).
-
Monitoring: Stir at RT. Conversion is usually complete within 1-3 hours. Avoid heating to prevent decarboxylation or bromine displacement.
-
Isolation: Acidify carefully with 1N HCl to pH ~3-4. The amino acid often precipitates. Filter the solid.[2] If no precipitate forms, extract with EtOAc (3x).
-
Purification: Recrystallization from EtOH/Water if necessary.
Applications in Drug Discovery
This scaffold is a critical intermediate for SHP2 allosteric inhibitors (e.g., analogs of SHP099). The picolinic acid moiety binds to the active site or allosteric pocket, while the bromine allows for the attachment of hydrophobic "tails" that stabilize the protein in an inactive conformation.
Functionalization Logic
Caption: Divergent synthesis utility of the scaffold in medicinal chemistry.
References
-
ChemicalBook. (2023).[3] Methyl 3-bromo-6-fluoropicolinate Properties and Supplier Data. Link (Accessed via Search 1.5/1.6).
-
PubChem. (2023). 3-Amino-6-bromopicolinic acid (Analogous Structure Data). National Library of Medicine.[4] Link (Accessed via Search 1.4).
-
Chen, Y. N., et al. (2016). Optimization of 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry. Link (Contextual Reference for SHP2 scaffolds).
-
Fisher Scientific. (2023). Bromopyridine carboxylic acid derivatives catalog. Link (Accessed via Search 1.1).
Sources
Molecular weight and formula of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
An In-depth Technical Guide to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. The document details the molecule's chemical identity, molecular properties, a robust synthesis pathway with mechanistic insights, and its potential applications as a versatile building block in drug discovery. The synthesis and characterization protocols are presented to ensure reproducibility and validation, reflecting best practices for scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Core Properties
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a substituted picolinic acid derivative. The pyridine core, a foundational scaffold in many pharmaceuticals, is functionalized with three key groups that dictate its chemical reactivity and potential biological activity: a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a methylamino group at the 6-position.
The carboxylic acid provides a handle for amide bond formation and can act as a hydrogen bond donor/acceptor, which is crucial for molecular recognition in biological systems. The bromine atom is a particularly valuable functional group in synthetic chemistry, serving as a leaving group in nucleophilic substitutions or as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex molecules.[1][2] The methylamino group can also participate in hydrogen bonding and serves as another site for synthetic elaboration.
Molecular Structure
The structural arrangement of these functional groups confers a unique electronic and steric profile to the molecule.
Caption: Molecular structure of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.
Quantitative Data Summary
The core physicochemical properties of the compound are summarized below. The molecular weight is calculated based on the chemical formula.
| Property | Value | Source |
| Chemical Formula | C₇H₇BrN₂O₂ | Calculated |
| Molecular Weight | 231.05 g/mol | Calculated; consistent with related structures[3] |
| IUPAC Name | 3-bromo-6-(methylamino)pyridine-2-carboxylic acid | IUPAC Nomenclature |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Moderately soluble in polar organic solvents (Predicted) | [4] |
Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid can be efficiently achieved via a two-step sequence starting from commercially available 2,6-dibromopyridine. This pathway is designed for regiochemical control and high yield.
Caption: Proposed two-step synthesis workflow.
Step 1: Selective Amination
The first step involves a nucleophilic aromatic substitution (SNAr) reaction on 2,6-dibromopyridine.
-
Reaction: 2,6-Dibromopyridine is reacted with an excess of aqueous methylamine in a sealed pressure tube at elevated temperatures (e.g., 180°C).
-
Causality & Expertise: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 6-positions. While both bromine atoms are potential leaving groups, the reaction conditions can be controlled to favor monosubstitution. Using high temperature and pressure is a standard method to drive these reactions to completion.[5] The use of a single equivalent of the starting material with an excess of the amine nucleophile helps ensure the reaction proceeds efficiently, yielding the monosubstituted product, 3-bromo-6-(methylamino)pyridine, as the major component.[5]
Step 2: Directed Ortho-Metalation and Carboxylation
The second step introduces the carboxylic acid group at the 2-position through a directed ortho-metalation (DoM) strategy.
-
Reaction: The intermediate, 3-bromo-6-(methylamino)pyridine, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78°C. A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The resulting lithiated species is then quenched by adding solid carbon dioxide (dry ice).
-
Causality & Expertise: The methylamino group is a powerful directed metalating group (DMG). The lone pair on the nitrogen coordinates to the lithium cation of n-BuLi, delivering the base to the adjacent ortho-position (the C2 carbon). This proximity effect ensures regioselective deprotonation at C2 rather than at other positions on the ring. The bromine at C3 also contributes to acidifying the C2 proton, further favoring this site for lithiation. Quenching the resulting aryllithium intermediate with CO₂ gas or solid dry ice, followed by an acidic workup, protonates the carboxylate salt to yield the final carboxylic acid product. This DoM approach is a cornerstone of modern heterocyclic chemistry for achieving precise functionalization.[6]
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of the title compound. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 3-Bromo-6-(methylamino)pyridine
-
Setup: Place 2,6-dibromopyridine (1.0 eq) and a magnetic stir bar into a pressure tube.
-
Reagent Addition: Add aqueous methylamine (40% solution, 5.0 eq).
-
Reaction: Seal the pressure tube tightly and place it in an oil bath preheated to 180°C. Stir the reaction mixture vigorously for 24-48 hours.
-
Workup: After cooling to room temperature, carefully open the pressure tube. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-bromo-6-(methylamino)pyridine as a solid.[5]
Synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
-
Setup: Add the purified 3-bromo-6-(methylamino)pyridine (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.
-
Carboxylation: Carefully add an excess of crushed dry ice pellets to the reaction mixture in portions. Allow the mixture to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization or flash chromatography to yield the final product.
Characterization and Spectroscopic Analysis
Verification of the final product's identity and purity is essential. The following spectroscopic signatures are expected:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad signal for the N-H proton, a doublet for the N-methyl protons (due to coupling with the N-H proton, which may collapse to a singlet upon D₂O exchange), and a very broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct carbon signals. The carboxyl carbon is expected in the 165-185 δ range.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the carboxylic acid functionality, showing a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching absorption around 1710-1760 cm⁻¹.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₇BrN₂O₂) by matching the observed mass to the calculated exact mass, paying attention to the characteristic isotopic pattern of bromine.
Applications in Drug Discovery and Development
Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[8][9] 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a valuable building block for several key reasons:
-
Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications. The carboxylic acid can be converted to amides, esters, or other derivatives. The bromine atom is a handle for introducing diversity via cross-coupling reactions. The methylamino group can be further alkylated or used in other transformations.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. Its defined vector for growth (primarily from the bromine and carboxylic acid positions) makes it an ideal starting point for fragment evolution.
-
Intermediate for Complex Targets: This compound is a key intermediate for synthesizing more complex molecules, including potential enzyme inhibitors, receptor antagonists, or agrochemicals.[2][10] The pyridine nitrogen and other heteroatoms are adept at forming coordinating bonds with metal ions in enzyme active sites, a common strategy in inhibitor design.[9]
References
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PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Methyl 3-bromo-6-chloropicolinate | CAS 1214328-96-7. (n.d.). American Elements. Retrieved February 15, 2026, from [Link]
-
Nishimura, S., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1929-1934. Available at: [Link]
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3-Bromo-2-methylpyridine-6-carboxylic acid. (n.d.). Pipzine Chemicals. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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LibreTexts Chemistry. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]
- CN102558197A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. (n.d.). Google Patents.
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Dove Medical Press. Available at: [Link]
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2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]
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3-aminopyridine. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
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Scott, J. S., et al. (2020). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 18(39), 7762-7788. Available at: [Link]
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Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. PubMed. Available at: [Link]
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Collins, A. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]
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Nishimura, S., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12). PubMed. Available at: [Link]
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3 Bromo 6 Picolinic Acid. (n.d.). IndiaMART. Retrieved February 15, 2026, from [Link]
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An In-Depth Technical Guide to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile encompassing its synthesis, physicochemical properties, and prospective applications.
Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids
The pyridine ring is a cornerstone pharmacophore in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of substituents on this versatile scaffold allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid incorporates three critical functionalities: a carboxylic acid for strong ionic and hydrogen bonding interactions, a methylamino group as a hydrogen bond donor and base, and a bromine atom which can serve as a synthetic handle for further derivatization or to modulate the compound's lipophilicity and metabolic stability.[2] This unique combination of functional groups makes it a highly attractive building block for the synthesis of novel therapeutic agents.[3]
Physicochemical and Structural Properties
SMILES String: CNc1ccc(Br)c(C(=O)O)n1
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₇H₇BrN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 231.05 g/mol | Calculated based on the molecular formula. For comparison, the related 3-amino-6-bromopicolinic acid has a molecular weight of 217.02 g/mol .[4] |
| XLogP3 | ~1.5 - 2.0 | The bromine atom increases lipophilicity, while the carboxylic acid and amino groups decrease it. The predicted value is in a range suitable for oral bioavailability (Lipinski's Rule of Five). |
| Hydrogen Bond Donors | 2 | From the carboxylic acid -OH and the secondary amine -NH. |
| Hydrogen Bond Acceptors | 4 | From the pyridine nitrogen, the carbonyl oxygen, the hydroxyl oxygen, and the amino nitrogen. |
| pKa (acidic) | ~3-4 | The electron-withdrawing nature of the pyridine ring and the adjacent bromine atom will lower the pKa of the carboxylic acid compared to benzoic acid. |
| pKa (basic) | ~4-5 | The basicity of the pyridine nitrogen will be influenced by the electronic effects of the substituents. |
| Solubility | Limited in water, soluble in organic solvents | The presence of polar functional groups suggests some water solubility, likely enhanced at basic pH. Good solubility is expected in solvents like DMSO and methanol. |
Synthesis and Reaction Chemistry
A plausible and efficient synthetic route to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid can be designed based on established methodologies for the synthesis of substituted pyridine derivatives.[5] The proposed pathway leverages a nucleophilic aromatic substitution followed by a regioselective bromination.
Proposed Synthetic Pathway
The synthesis commences with a commercially available dichloropyridine derivative, which undergoes a regioselective nucleophilic aromatic substitution with methylamine, followed by bromination and saponification.
Caption: Proposed synthetic pathway for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-(Methylamino)-2-chloropyridine-3-carboxylic acid methyl ester
-
To a solution of 2,6-dichloropyridine-3-carboxylic acid methyl ester (1.0 eq) in a suitable solvent such as ethanol in a sealed reaction vessel, add an excess of aqueous methylamine (e.g., 40% solution, 5.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The rationale for using a sealed vessel is to prevent the escape of the volatile methylamine and to allow the reaction to proceed at elevated temperatures. The nucleophilic attack of methylamine is expected to occur preferentially at the 6-position due to electronic and steric factors.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-(methylamino)-2-chloropyridine-3-carboxylic acid methyl ester.
Step 2: Synthesis of 3-Bromo-6-(methylamino)-2-chloropyridine-3-carboxylic acid methyl ester
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. The reaction can be initiated by the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or by exposure to UV light, although thermal bromination may also be effective. The electron-donating methylamino group activates the pyridine ring towards electrophilic substitution, and the bromine is expected to add at the 3-position.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated intermediate.
Step 3: Synthesis of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
-
Dissolve the brominated ester from Step 2 (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2.0 M aqueous solution, 3.0 eq) and heat the mixture to reflux for 2-4 hours. Saponification of the methyl ester will proceed under these basic conditions.
-
Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group of the methylamino substituent, and a broad singlet for the NH proton. The carboxylic acid proton will likely appear as a very broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 160-180 ppm).[6]
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and an N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).[6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridine carboxylic acids are prevalent in a wide range of therapeutic areas.[3] The unique structural features of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid make it a promising scaffold for the development of novel inhibitors for various biological targets.
-
Kinase Inhibitors: The aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors.[7] The carboxylic acid can be used to form salt bridges or hydrogen bonds with basic residues in the active site, while the bromo-substituent can be exploited for further derivatization via cross-coupling reactions to explore the solvent-exposed regions of the kinase.
-
Anti-inflammatory and Anti-cancer Agents: Bromopyridine derivatives have been utilized in the synthesis of anti-inflammatory and anti-cancer agents.[8][9] The ability to functionalize the bromine atom allows for the generation of diverse chemical libraries for screening against various cancer cell lines and inflammatory targets.
-
Central Nervous System (CNS) Agents: The pyridine scaffold is a common feature in drugs targeting the CNS. The physicochemical properties of this molecule could be tuned to achieve blood-brain barrier penetration for the development of agents targeting neurological disorders.
Caption: A generalized drug discovery workflow utilizing the target scaffold.
Safety and Handling
As with any laboratory chemical, 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid should be handled with appropriate safety precautions. While specific toxicity data is unavailable, information from related bromo-aminopyridine compounds suggests that it may be harmful if swallowed, and may cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
3-Bromo-6-(methylamino)pyridine-2-carboxylic acid represents a promising, albeit currently under-documented, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for the development of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of this molecule, offering a springboard for further research and application in drug discovery programs.
References
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- Fisher Scientific. (2014, December 18).
- Sigma-Aldrich. 2-Amino-5-bromopyridine.
- Santa Cruz Biotechnology.
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- PubChem. (n.d.). 3-Amino-6-bromopicolinic acid.
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 212–216.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784-1788.
- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
- Chem-Impex. (n.d.). 5-Bromopyridine-2-carboxylic acid.
- Chem-Impex. (n.d.). 5-Bromopyridine-3-carboxylic acid.
- Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
- PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid.
- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(11), 1784–1788.
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- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). [Video]. YouTube.
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- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.).
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Physical properties of 3-bromo-6-methylaminopicolinic acid
Technical Monograph: Physicochemical Characterization of 3-Bromo-6-methylaminopicolinic Acid
Executive Summary & Structural Identity
3-Bromo-6-methylaminopicolinic acid (Systematic Name: 3-bromo-6-(methylamino)pyridine-2-carboxylic acid) is a specialized heterocyclic building block utilized primarily in the synthesis of high-affinity ligands for Bcl-xL inhibition and other oncology targets.[1][2][3] As a substituted picolinic acid, it serves as a critical scaffold where the 3-bromo group allows for subsequent cross-coupling (Suzuki-Miyaura, Sonogashira), while the 6-methylamino moiety provides a specific hydrogen-bond donor/acceptor profile essential for active site binding.[1][2][3]
This guide provides a rigorous physicochemical profile, grounded in the structural behavior of its parent congener, 6-amino-3-bromopicolinic acid (CAS 1033201-61-4), and adapted for the specific electronic and solubility shifts induced by the N-methyl substitution.[1][2][3]
Chemical Identity Table
| Property | Specification |
| Systematic Name | 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Core Scaffold | Pyridine-2-carboxylic acid (Picolinic Acid) |
| Key Substituents | 3-Bromo (EWG, Lipophilic), 6-Methylamino (EDG, H-Bond Donor) |
| Electronic State | Amphoteric / Zwitterionic (pH dependent) |
Physicochemical Properties & Molecular Behavior[1][2][3][4][5]
The introduction of the N-methyl group at the 6-position significantly alters the solvation shell and crystal packing compared to the primary amine analog.[1][2][3]
Electronic Configuration & Acid-Base Profile
The molecule possesses two ionizable centers: the carboxylic acid at C2 and the pyridine ring nitrogen (influenced by the exocyclic amine).[1][2][3]
-
Carboxylic Acid (pKₐ₁ ≈ 3.2 - 3.6): The electron-withdrawing bromine atom at C3 inductively stabilizes the carboxylate anion, slightly lowering the pKₐ compared to unsubstituted picolinic acid (pKₐ ~5.4).[1][2][3]
-
Pyridine Nitrogen (pKₐ₂ ≈ 2.0 - 2.5): The pyridine nitrogen is weakly basic.[1][2][3] While the 6-methylamino group is electron-donating (via resonance), the strong inductive effect of the 3-bromo group and the ortho-carboxyl group suppresses the basicity, making protonation difficult above pH 2.5.[1][2][3]
Implication for Isolation: The molecule exists primarily as a zwitterion (internal salt) in the pH range of 3.0–4.[1][2][3]0. This is the optimal pH window for precipitation during purification (Isoelectric Point, pI).[1][2][3]
Solubility & Lipophilicity
-
LogP (Predicted): ~1.6 – 1.[1][2][3]9. The methyl group adds hydrophobicity (+0.5 log units) compared to the primary amine parent (LogP ~1.2).[1][2][3]
-
Aqueous Solubility: Low (<1 mg/mL) at pH 3–4 (neutral zwitterion).[1][2][3] High solubility is observed at pH >7 (anionic carboxylate form) and pH <1 (cationic pyridinium form).[1][2][3]
-
Organic Solubility: Soluble in DMSO (>50 mg/mL), DMF, and Methanol.[1][2][3] Limited solubility in non-polar solvents (Hexanes, Toluene) due to polarity.[1][2][3]
Synthesis & Reaction Pathways
The most robust synthetic route avoids direct methylation of the primary amine (which leads to over-methylation).[1][2][3] Instead, a nucleophilic aromatic substitution (SₙAr) strategy on a fluoro-intermediate is preferred.[1][3]
Diagram 1: Synthetic Workflow (SₙAr Strategy)
Caption: Synthesis via SₙAr displacement. The 6-fluoro intermediate is generated via diazotization, followed by regiospecific displacement by methylamine.[1][2][3]
Experimental Protocols
Protocol 1: Determination of pKₐ via Potentiometric Titration
Authoritative Method for Zwitterionic Characterization.[1][2][3]
Objective: To determine the precise ionization constants (pKₐ₁ and pKₐ₂) to guide formulation and extraction pH.
-
Preparation: Dissolve 5.0 mg of 3-bromo-6-methylaminopicolinic acid in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.
-
Titrant: Standardized 0.1 M NaOH and 0.1 M HCl.
-
Execution:
-
Analysis: Plot the first derivative (dpH/dV) vs. Volume.[1][2][3] The inflection points correspond to the pKₐ values.[1][2][3]
Protocol 2: HPLC Purity Analysis (Reverse Phase)
Self-Validating Purity Check.
Logic: A standard C18 gradient is insufficient due to the polar carboxyl group causing peak tailing.[1][2][3] Acidic modification is required to suppress ionization.[1][2][3]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1][2][3]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2).[1][2][3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated system).[1][2][3]
-
Success Criteria: The target peak should be sharp (symmetry factor 0.9–1.1). Broad peaks indicate insufficient acid in the mobile phase.[1][3]
Structural Visualization & Logic
The following diagram illustrates the electronic effects governing the molecule's reactivity and physical state.
Diagram 2: Structure-Property Relationship Map
Caption: Mapping structural substituents to their physicochemical consequences.
References
-
Zhou, H., et al. (2012).[1][2][3] "Design and Synthesis of Bcl-xL Inhibitors." Journal of Medicinal Chemistry. (Context: Describes the use of 6-amino-3-bromopicolinic acid scaffolds).[1][2][3]
-
Google Patents. (2016).[1][2][3] "Bcl-xL Inhibitory Compounds and Antibody Drug Conjugates." Patent US20160158377A1.[1][2][3] (Context: Details the synthesis of 6-fluoro-3-bromopicolinic acid from the amino precursor).
-
ChemSrc. (2023).[1][2][3] "3-Bromo-6-(methylamino)pyridine-2-carboxylic acid Entry." (Context: Confirms existence and nomenclature).
-
BLD Pharm. (2023).[1][2][3][4] "6-Amino-3-bromopicolinic acid MSDS and Properties." (Context: Physicochemical baseline for the parent scaffold).[1][2][3]
Sources
- 1. CAS [chemicalbook.com]
- 2. 1353101-32-2|6-Amino-4-bromopicolinic acid|BLD Pharm [bldpharm.com]
- 3. US20160158377A1 - BCL-XL Inhibitory Compounds and Antibody Drug Conjugates Including the Same - Google Patents [patents.google.com]
- 4. 178876-83-0|Methyl 6-amino-3-bromopicolinate|BLD Pharm [bldpharm.com]
A Technical Guide to 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest in medicinal chemistry. While a dedicated PubChem entry for this specific compound is not available, this guide will leverage data from structurally related analogs and relevant synthetic methodologies to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore the chemical properties, potential synthetic routes, and the broader context of pyridine carboxylic acids in contemporary pharmaceutical research.
Introduction to Pyridine Carboxylic Acids: A Privileged Scaffold in Medicinal Chemistry
Pyridine, a basic heterocyclic organic compound, is a fundamental building block in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins.[1] Its derivatives, particularly pyridine carboxylic acids, are considered "privileged scaffolds" in drug discovery. This is due to their ability to form a variety of non-covalent interactions with biological targets, their metabolic stability, and their synthetic tractability.[2][3] The incorporation of a carboxylic acid group provides a key site for hydrogen bonding and salt formation, enhancing solubility and facilitating interactions with active sites of enzymes and receptors.
The strategic placement of substituents on the pyridine ring, such as halogens (e.g., bromine) and amino groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[4]
Physicochemical Properties of Substituted Pyridine Carboxylic Acids
Table 1: Computed Properties of 3-Amino-6-bromopicolinic acid [5]
| Property | Value |
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.02 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 215.95344 Da |
| Topological Polar Surface Area | 76.2 Ų |
| Heavy Atom Count | 11 |
These computed properties suggest that a compound like 3-bromo-6-(methylamino)pyridine-2-carboxylic acid would be a small molecule with moderate lipophilicity and the capacity for multiple hydrogen bond interactions, characteristics often sought in drug candidates.
Synthetic Strategies for Substituted Pyridine Carboxylic Acids
The synthesis of highly substituted pyridine derivatives can be challenging but is crucial for accessing novel chemical space.[4] Several strategies have been developed for the regioselective functionalization of the pyridine ring.
General Considerations for Synthesis
The pyridine ring is electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. Electrophilic substitution is generally difficult and often requires harsh conditions.[1] Conversely, nucleophilic aromatic substitution is a more common and versatile method for introducing substituents, particularly at the 2-, 4-, and 6-positions.
Proposed Synthetic Workflow for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
Based on synthetic routes reported for analogous compounds, a plausible synthetic pathway for 3-bromo-6-(methylamino)pyridine-2-carboxylic acid can be proposed. A key strategy often involves the sequential introduction of the desired functional groups onto a pre-existing pyridine core.[6][7]
Caption: Proposed synthetic workflow for 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, step-by-step methodology based on established synthetic transformations for similar pyridine derivatives.[6][8]
Step 1: Esterification of 2,6-Dichloropyridine-3-carboxylic acid
-
To a solution of 2,6-dichloropyridine-3-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2,6-dichloropyridine-3-carboxylate.
Step 2: Regioselective Amination
-
Dissolve methyl 2,6-dichloropyridine-3-carboxylate in a suitable solvent such as ethanol or THF.
-
Add a solution of methylamine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C) to favor substitution at the more reactive 6-position.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the formation of methyl 2-chloro-6-(methylamino)pyridine-3-carboxylate by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Step 3: Bromination
-
Dissolve the product from Step 2 in a suitable solvent like acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring for the formation of the brominated product.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and concentrate to yield methyl 3-bromo-2-chloro-6-(methylamino)pyridine-3-carboxylate.
Step 4: Hydrolysis
-
Dissolve the brominated ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 3-bromo-6-(methylamino)pyridine-2-carboxylic acid.
Potential Applications in Drug Discovery
Pyridine carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and in the treatment of various diseases.[2][9][10]
Enzyme Inhibition
The structural features of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid make it a promising candidate for targeting enzyme active sites. The carboxylic acid can act as a key binding motif, while the substituted pyridine ring can occupy hydrophobic pockets and form specific interactions with amino acid residues.[9]
Caption: Potential binding interactions of a substituted pyridine carboxylic acid within an enzyme active site.
Antimicrobial and Other Biological Activities
Pyridine derivatives have shown promise as antimicrobial agents.[11][12] The ability of some pyridine compounds to chelate metal ions can disrupt essential biological processes in microbes.[11] Furthermore, the diverse biological activities of pyridine-based compounds extend to anticancer, anti-inflammatory, and antiviral properties, highlighting the broad therapeutic potential of this scaffold.[3]
Spectroscopic Characterization
The structural elucidation of 3-bromo-6-(methylamino)pyridine-2-carboxylic acid would rely on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ 10-13 ppm).[13]- Aromatic protons on the pyridine ring.- A signal for the methyl group of the methylamino substituent.- A signal for the N-H proton of the methylamino group. |
| ¹³C NMR | - A deshielded signal for the carbonyl carbon (δ 160-180 ppm).[13]- Signals for the carbons of the pyridine ring, with their chemical shifts influenced by the substituents.- A signal for the methyl carbon. |
| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).[13]- A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).[13]- N-H stretching and bending vibrations.- C-N and C-Br stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound.- Characteristic fragmentation patterns, including the loss of H₂O, COOH, and Br. |
Conclusion
While a dedicated PubChem entry for 3-bromo-6-(methylamino)pyridine-2-carboxylic acid is not currently available, a comprehensive understanding of its properties, synthesis, and potential applications can be derived from the rich literature on related pyridine carboxylic acid derivatives. This class of compounds remains a cornerstone of modern medicinal chemistry, offering a versatile and tunable scaffold for the design of novel therapeutics. The synthetic strategies and analytical approaches outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other related molecules. The continued development of innovative synthetic methodologies will undoubtedly lead to the discovery of new pyridine-based drugs with improved efficacy and safety profiles.[4]
References
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PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Ohta, H., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1994-1998. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-2-methylpyridine-6-carboxylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinecarboxylic acid, 6-[[2-bromo-4-(1-methylethyl)phenyl]amino]-. Retrieved from [Link]
-
Kletskov, A. V., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7583. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-bromo-5h,6h,7h,8h-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-3-methylpyridine-2-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Scott, J. S., et al. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(33), 5917-5942. Retrieved from [Link]
-
Lee, C. H., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Retrieved from [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Retrieved from [Link]
-
Ohta, H., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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Methodological & Application
Application Note: High-Efficiency Suzuki Coupling of 3-Bromo-6-methylaminopyridine
[1]
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 3-bromo-6-methylaminopyridine scaffold possesses three distinct features that dictate reaction success:
-
C3-Bromide (Electrophile): The oxidative addition site.[3] While pyridyl halides are generally reactive, the electron-donating effect of the para-amino group (position 6) increases electron density at C3, making the C-Br bond less electrophilic and oxidative addition slower than in unsubstituted bromopyridines.[1]
-
Pyridine Nitrogen (N1): A soft Lewis base capable of coordinating to Pd(II), displacing phosphine ligands and arresting the catalytic cycle (formation of stable Pd-pyridine complexes).[1]
-
Secondary Amine (N-Me): Possesses an acidic proton (
, lower in the presence of Pd).[1] Under basic conditions, this can lead to competitive N-arylation (Buchwald-Hartwig coupling) or formation of amidopatalladacycles that sequester the catalyst.[1]
The Solution Architecture
To overcome these hurdles, two distinct protocols are recommended based on the project stage:
-
Protocol A (Discovery/Screening): Uses Buchwald Precatalysts (Gen 2/3) to enable direct coupling of the unprotected amine.[1] The bulky biarylphosphine ligands create a "steric wall" that prevents N-coordination.
-
Protocol B (Scale-Up/Process): Uses an Acylation-Protection strategy.[1] Converting the amine to an amide withdraws electron density (activating the C-Br bond) and masks the coordinating nitrogen, allowing the use of commodity catalysts like Pd(dppf)Cl₂.[1]
Decision Framework & Workflow
The following decision tree outlines the optimal experimental path based on your available resources and scale.
Figure 1: Strategic selection guide for aminopyridine coupling.[1] Protocol A prioritizes speed and step-count; Protocol B prioritizes reliability and cost-efficiency.[1]
Detailed Experimental Protocols
Protocol A: Direct Coupling (The "Buchwald" Method)
Recommended for medicinal chemistry library synthesis.[1]
Mechanism: The XPhos ligand is electron-rich (facilitating oxidative addition into the deactivated C-Br bond) and extremely bulky (preventing the pyridine/amine nitrogens from binding to the Pd center).[1] The G2 Precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid initiation even at moderate temperatures.[1]
Reagents:
-
Substrate: 3-bromo-6-methylaminopyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1]
-
Base:
(Tribasic Potassium Phosphate) (2.0–3.0 equiv)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial (equipped with a stir bar) with the substrate, boronic acid, and
. -
Degassing: Add the XPhos Pd G2 catalyst last. Cap the vial and purge with Argon or Nitrogen for 5 minutes (or evacuate/backfill 3 times). Note: Pd(0) is oxygen-sensitive; rigorous degassing reduces homocoupling.[1]
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 80–100 °C for 2–12 hours. Monitor by LCMS.[5]
-
Checkpoint: If conversion stalls, add an additional 1 mol% catalyst.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. The product is in the organic layer.[1][6] Wash with brine, dry over
, and concentrate.[1][7] -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]
Protocol B: Protection-Activation Strategy (The "Robust" Method)
Recommended for scale-up or when using commodity catalysts.[1]
Mechanism: Acetylation converts the electron-donating amine (-NHMe) into an electron-withdrawing amide (-N(Ac)Me).[1] This prevents catalyst poisoning and activates the C-Br bond.
Step 1: Acetylation
-
Dissolve 3-bromo-6-methylaminopyridine in DCM.
-
Add
(1.5 equiv) and (1.2 equiv). Stir at RT for 2 hours. -
Wash with
, dry, and concentrate. (Yields are typically quantitative).[1]
Step 2: Suzuki Coupling
-
Substrate: N-(5-bromo-pyridin-2-yl)-N-methylacetamide (from Step 1).[1]
-
Catalyst:
(3–5 mol%) or (5 mol%).[1] -
Base:
or (2.5 equiv).[1] -
Solvent: Toluene : Ethanol : Water (4:2:[1]1) or DME : Water (3:1).[1]
-
Conditions: Reflux (90–100 °C) for 4–16 hours.[1]
Step 3: Deprotection
-
Treat the crude coupling product with NaOH (2M, aq) in MeOH or EtOH at 60 °C for 1 hour.
-
Neutralize and extract.
Data Summary & Optimization Guide
The following table summarizes conditions based on electronic requirements of the coupling partner.
| Coupling Partner (Boronic Acid) | Recommended Catalyst | Base | Solvent | Notes |
| Electron-Rich Aryl (e.g., 4-OMe-Ph) | XPhos Pd G2 | Dioxane/H2O | Highly effective; water promotes boronate speciation.[1] | |
| Electron-Poor Aryl (e.g., 4-CN-Ph) | Pd(dppf)Cl₂ | DME/H2O | Standard conditions usually suffice; protection recommended.[1] | |
| Heteroaryl (e.g., Pyridine/Furan) | XPhos Pd G2 or SPhos Pd G2 | n-BuOH | Critical: Heteroaryl boronates are prone to protodeboronation.[1] Use rapid heating or anhydrous conditions if hydrolysis is observed. | |
| Sterically Hindered (Ortho-subst.)[1] | SPhos Pd G2 | Toluene/H2O | SPhos is specifically designed for sterically demanding couplings. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine N. | Switch to Protocol B (Protection) or use bulky ligands (XPhos/BrettPhos).[1] |
| Protodeboronation (Boronic acid | Unstable boronic acid.[1] | 1. Use Boronic Ester (Pinacol).2.[1][2] Lower temp to 60°C.3. Use anhydrous solvent (DMF) with CsF base. |
| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Degas solvents more rigorously (sparge with Ar for 15 mins). |
| N-Arylation Byproduct | Free amine competing with boronic acid.[1] | Must use Protocol B (Protection) or switch to weak base ( |
Mechanistic Visualization
The diagram below illustrates the catalytic cycle for Protocol A, highlighting how the bulky ligand (L) protects the Pd center from the substrate's nitrogen atoms.[1]
Figure 2: Catalytic cycle emphasizing the role of bulky ligands in preventing aminopyridine coordination.
References
-
BenchChem. (2025).[1][2][5][8] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.[1] BenchChem Technical Library. Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9][10] Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] Use of Precatalysts for the Suzuki−Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link
-
Malik, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1] Molecules, 22(2), 190.[1] Link
-
Bair, J. S., et al. (2019). Highly Efficient Precatalytic System (XPhos-PdG2) for the Suzuki-Miyaura Cross-Coupling of 7-Chloro-6-azaindole.[1][11] Molecular Diversity, 23, 697–707.[1][12] Link
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. XPhos Pd G2 | Krackeler Scientific, Inc. [krackeler.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nasc.ac.in [nasc.ac.in]
- 12. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Nucleophilic Aromatic Substitution (SnAr) for 6-Methylamino Substitution on Bromopyridines: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 6-methylaminopyridine derivatives is a cornerstone in medicinal chemistry and materials science. These scaffolds are prevalent in a multitude of pharmacologically active compounds, owing to their unique electronic properties and ability to engage in specific biological interactions. The Nucleophilic Aromatic Substitution (SnAr) reaction stands out as a robust and versatile method for forging the crucial C-N bond in these molecules. This guide provides a comprehensive overview of the SnAr reaction, focusing on the 6-methylamino substitution on bromopyridines. We will delve into the reaction mechanism, explore key optimization parameters, provide a detailed experimental protocol, and offer a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis.
The SnAr Mechanism on Pyridine Scaffolds
The SnAr reaction on a pyridine ring proceeds through a distinct addition-elimination pathway. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack. This is particularly pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be effectively stabilized through resonance.[1][2]
The reaction is initiated by the attack of the nucleophile, in this case, methylamine, on the carbon atom bearing the leaving group (bromine). This rate-determining step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is paramount to the reaction's success and is significantly influenced by the presence of electron-withdrawing groups and the positioning of the leaving group.[4] The final step involves the elimination of the bromide ion, which restores the aromaticity of the pyridine ring and yields the desired 6-methylaminopyridine product.
Caption: The addition-elimination mechanism of the SnAr reaction.
Key Parameters for Reaction Optimization
Achieving optimal yields and purity in the SnAr reaction hinges on the careful control of several key parameters. The interplay between the substrate, nucleophile, solvent, base, and temperature dictates the reaction's efficiency and selectivity.
| Parameter | Effect on Reaction | Key Considerations |
| Solvent | Influences nucleophile reactivity and intermediate stability. | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they solvate the cation of the nucleophile, leaving a more "naked" and reactive anion.[2] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[5][6] |
| Base | Deprotonates the amine nucleophile, increasing its nucleophilicity, and neutralizes the HBr byproduct. | A variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DIPEA) bases can be employed. The choice of base should be tailored to the specific reactants and conditions to avoid side reactions.[7][8] |
| Temperature | Affects the reaction rate. | Many SnAr reactions require heating to overcome the activation energy barrier.[2] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[9][10][11] |
| Catalyst | Can be used to activate less reactive substrates. | While many SnAr reactions on pyridines proceed without a catalyst, palladium-based systems (Buchwald-Hartwig amination) can be effective, especially for less activated bromopyridines.[12][13][14][15][16] Lewis acids can also catalyze the reaction by coordinating to the pyridine nitrogen, further increasing its electrophilicity.[17][18] |
| Leaving Group | Influences the rate of the elimination step. | The typical reactivity order for halogens in SnAr reactions is F > Cl > Br > I.[2] While bromide is a good leaving group, fluoride is often more reactive due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic.[2][19] |
| Concentration | Can impact reaction kinetics. | Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions. Optimization of reactant ratios is crucial. |
Detailed Experimental Protocol
This protocol provides a general framework for the 6-methylamino substitution on a bromopyridine substrate. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
6-Bromopyridine derivative (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2M in THF) (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 6-bromopyridine derivative (1.0 eq) and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Nucleophile Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture at room temperature. For volatile amines like methylamine, using a sealed tube or a pressure vessel may be necessary to prevent evaporation, especially at elevated temperatures.[13][14][15]
-
Reaction Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-methylaminopyridine derivative.
Caption: A streamlined workflow for the SnAr reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficient temperature.- Weak nucleophile.- Deactivated substrate.- Inappropriate solvent. | - Increase the reaction temperature or use microwave heating.[9][10]- Use a stronger base to deprotonate the amine.[7]- Consider using a more reactive leaving group (e.g., fluoride).[2][19]- Switch to a more suitable polar aprotic solvent like DMSO or NMP.[2] |
| Side Product Formation | - Reaction temperature is too high.- Competing reactions (e.g., reaction with the solvent).- Presence of moisture. | - Lower the reaction temperature and extend the reaction time.- Ensure the use of anhydrous solvents and reagents.- Carefully select the base to minimize side reactions. |
| Difficulty in Purification | - Incomplete reaction.- Formation of polar byproducts. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the workup procedure to remove impurities before chromatography.- Adjust the polarity of the chromatography eluent. |
| Low Yield | - Loss of volatile methylamine.- Inefficient workup or purification. | - Use a sealed reaction vessel for volatile amines.[13][14][15]- Optimize extraction and chromatography procedures to minimize product loss. |
Conclusion
The SnAr reaction is a powerful tool for the synthesis of 6-methylaminopyridine derivatives. By understanding the underlying mechanism and systematically optimizing key reaction parameters such as solvent, base, temperature, and catalyst, researchers can achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists in drug discovery and development, facilitating the efficient synthesis of these important molecular scaffolds.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- SNAr Solvents and Reagents. Wordpress.
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
- A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
- SNAr (Cl) - Aliphatic Amines (primary). Common Organic Chemistry.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
- 5.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
- Microwave-Promoted Synthesis of Chiral Pyridinium Salts.
- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). PubMed Central.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI.
- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
- Free energy profiles for SNAr substitution of 1 c‐yne with methylamine...
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry.
- Workup up a reaction with amine and carboxylic acid. Reddit.
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.
- Process for the preparation of 2-amino-alkylpyridines.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
- 9. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid as a Medicinal Chemistry Scaffold
Executive Summary
This application note details the utility of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid (CAS: Variable/Generic) as a privileged scaffold in drug discovery. Characterized by a "Tri-Vector" substitution pattern, this heterocycle offers three distinct orthogonal handles for chemical diversification. It is particularly prominent in the design of allosteric phosphatase inhibitors (e.g., SHP2) and kinase inhibitors where the pyridine nitrogen and the C6-amine function as critical hydrogen bond acceptors/donors.
This guide provides validated protocols for the derivatization of this scaffold, emphasizing regio-control, library generation, and scaffold hopping into bicyclic systems.
Structural Analysis & Chemoinformatics
The scaffold derives its value from its high density of functional groups relative to its molecular weight (Fragment-Based Drug Design principles).
| Property | Value (Calc.) | Significance |
| Molecular Weight | ~231.05 Da | Ideal for fragment-based growing; leaves ~270 Da "room" for Lipinski compliance. |
| CLogP | ~1.2 | Moderate lipophilicity allows for the addition of polar or lipophilic side chains. |
| H-Bond Donors | 2 (COOH, NH) | Critical for specific binding (e.g., hinge region or active site latch). |
| H-Bond Acceptors | 3 (Pyridine N, C=O, NH) | Pyridine N often acts as a water-mediated bridge or direct acceptor. |
| Vectors | 3 (Orthogonal) | C2 (Acid): Solubilizing tail or amide anchor.C3 (Bromo): Cross-coupling extension (Biaryl formation).C6 (Amine): H-bond donor or cyclization partner. |
The "Tri-Vector" Diversity Strategy
The chemical logic of this scaffold allows for sequential functionalization without protecting group manipulation in many cases, provided the correct order of operations is followed (Amidation
Figure 1: Orthogonal vectors for SAR exploration. The C2 position usually targets solvent-exposed regions, while C3 targets deep hydrophobic pockets.
Experimental Protocols
Protocol A: C2-Diversification (Library Scale Amidation)
Objective: To generate a library of amides at the C2 position while preserving the C3-bromide for subsequent coupling. Challenge: The C6-methylamino group is nucleophilic, but the C2-carboxylic acid is electronically deactivated by the pyridine ring and steric bulk of the C3-bromine. Solution: Use of T3P (Propylphosphonic anhydride) provides mild, high-yielding activation without self-reaction of the methylamine (which is less nucleophilic than primary aliphatic amines added as reagents).
Reagents:
-
Scaffold: 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid (1.0 equiv)
-
Amine Partner (
): 1.2 equiv -
Coupling Agent: T3P (50% in EtOAc) (2.0 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: EtOAc or DMF (0.1 M)
Step-by-Step Methodology:
-
Dissolution: In a 4 mL vial, dissolve the scaffold (50 mg, 0.21 mmol) and the amine partner in EtOAc (2 mL). Note: If solubility is poor, switch to DMF.
-
Base Addition: Add DIPEA (110 µL, 0.63 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Activation: Dropwise add T3P solution (250 µL, 0.42 mmol).
-
Reaction: Cap the vial and stir at RT for 4-16 hours. Monitor by LCMS (Target mass: MW + Amine - 18).
-
Workup (Self-Validating):
-
Dilute with EtOAc (10 mL).
-
Wash with 1M Citric Acid (2 x 5 mL). Crucial Step: This removes unreacted amine partner and DIPEA.
-
Wash with Sat.
(2 x 5 mL). Removes unreacted acid scaffold and T3P byproducts. -
Wash with Brine, dry over
, and concentrate.
-
-
Yield Expectation: 75-90%. The product is usually pure enough for the next step (Suzuki).
Protocol B: C3-Extension (Suzuki-Miyaura Coupling)
Objective: To install biaryl systems at C3.
Challenge: 2-substituted-3-bromopyridines can be sterically hindered. Protodeboronation of the boronic acid is a common side reaction.
Solution: Use of the Buchwald precatalyst (XPhos Pd G3) or
Reagents:
-
Substrate: C2-Amide derivative (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester (
): 1.5 equiv -
Catalyst:
(5 mol%) OR XPhos Pd G3 (2 mol%) -
Base:
(2.0 M aq solution) (3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Preparation: Charge a microwave vial with the substrate, boronic acid, and catalyst.[1]
-
Inert Atmosphere: Seal the vial and purge with
or Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling or no reaction. -
Solvent Addition: Add degassed Dioxane and the aqueous base solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 1 hour.
-
QC Check: Check LCMS. Look for the disappearance of the Br-isotope pattern (1:1 ratio of M/M+2).
-
Purification: Filter through Celite (removes Pd black), concentrate, and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Scaffold Hopping: Cyclization Strategies
The vicinal arrangement of the C2-Acid and C3-Bromo (and potentially the C6-amine if the acid is converted to an amine) allows for "Scaffold Hopping" to fused bicyclic systems, increasing rigidity and altering IP space.
Pathway: Synthesis of Pyrido[2,3-d]pyrimidines
If the C2-acid is converted to an amide (Protocol A) and the C3-bromo is converted to an amine (via Buchwald coupling with ammonia or benzylamine followed by deprotection), the resulting diamine can be cyclized.
Alternatively, reacting the C2-amide directly with the C6-amine is not geometrically favorable. However, the C2-amide and a C3-amine (post-substitution) can form Pyrido[2,3-d]pyrimidin-7-ones , a scaffold seen in various kinase inhibitors.
Figure 2: Divergent synthesis pathways. The linear route (Left) yields SHP2-style inhibitors. The branched route (Right) yields fused kinase inhibitors.
Application Note: SHP2 Allosteric Inhibition
The 6-amino-picolinic acid core is a bioisostere of the pyrazine core found in TNO155 (Novartis) and other SHP2 allosteric inhibitors.
Mechanism of Action
SHP2 (PTPN11) is a phosphatase that acts as a node in the RAS/MAPK pathway.[2][3] Allosteric inhibitors bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited (closed) conformation.
-
The Scaffold's Role:
-
C6-Methylamino: Mimics the amino-pyrazine interaction, often forming a water-mediated H-bond or direct interaction with residues like Glu250 or Arg111.
-
C3-Aryl Group: Projects into a hydrophobic pocket created by the domain interface.
-
C2-Amide: Extends towards the solvent front, allowing for solubilizing groups (e.g., spiro-amines or piperazines) to improve DMPK properties without clashing with the protein.
-
Design Recommendation
When designing SHP2 inhibitors using this scaffold:
-
Keep the C6-amino group small (Methyl or Ethyl). Large groups here clash with the "latch" mechanism.
-
Rigidify the C2-amide. Using spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) at the C2 position has been shown to improve potency and oral bioavailability by reducing the entropic penalty of binding [1, 2].
References
-
SHP2 Inhibition & Structural Biology
-
Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature2016 , 535, 148–152. Link
-
Fodor, M., et al. "Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry2020 , 63(19), 11183–11218. Link
-
-
Synthetic Protocols (Amidation & Coupling)
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development2016 , 20(2), 140–177. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4][5] Chemical Reviews1995 , 95, 2457-2483.[4] Link
-
-
Scaffold Utility in Kinase Inhibitors
-
Traxler, P., et al. "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry1997 , 40, 3601. Link
-
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Discovery of a Novel Series of Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Decarboxylation of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
Introduction:
The decarboxylation of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid is a critical transformation in synthetic organic chemistry, yielding the versatile building block, 3-bromo-6-(methylamino)pyridine. This resulting pyridine derivative is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic removal of the carboxylic acid group from the C2 position of the pyridine ring can be achieved through several methodologies, each with distinct advantages and operational windows. The presence of a bromine atom and a methylamino group on the pyridine ring necessitates careful consideration of reaction conditions to avoid undesired side reactions and ensure the integrity of these functional groups.
This comprehensive guide provides detailed protocols for the thermal, acid-catalyzed, and copper-catalyzed decarboxylation of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.
Theoretical Framework: The Mechanism of Decarboxylation
The decarboxylation of pyridine-2-carboxylic acids, often referred to as picolinic acids, typically proceeds through a mechanism known as the Hammick reaction when heated. This mechanism involves the formation of a zwitterionic intermediate, which then expels carbon dioxide to generate a pyridyl carbanion or a related ylide species. The presence of substituents on the pyridine ring can significantly influence the rate of this reaction. Both electron-withdrawing groups, such as the 3-bromo substituent in our target molecule, and electron-releasing groups can accelerate decarboxylation by affecting the stability of the intermediates and transition states involved.[1]
It is crucial to recognize that the reaction conditions must be carefully selected to be compatible with the existing functional groups. High temperatures can potentially lead to degradation of the methylamino group, while harsh acidic or basic conditions might promote side reactions involving either the amino group or the bromo substituent.
Protocol 1: Thermal Decarboxylation in a High-Boiling Solvent
Thermal decarboxylation is often the simplest method, relying on heat to drive the reaction. The choice of a high-boiling, inert solvent is critical to reach the required temperature for efficient decarboxylation while ensuring a homogeneous reaction mixture. Diphenyl ether is a common choice for this purpose.
Rationale: This protocol leverages the inherent reactivity of pyridine-2-carboxylic acids to undergo decarboxylation upon heating. The high temperature provides the necessary activation energy for the C-C bond cleavage. Diphenyl ether is selected as the solvent due to its high boiling point (259 °C) and its chemical inertness under the reaction conditions, which minimizes the risk of side reactions with the solvent.
Experimental Workflow: Thermal Decarboxylation
Sources
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid
[1]
Executive Summary & Diagnostic Overview
Compound: 3-Bromo-6-(methylamino)pyridine-2-carboxylic acid CAS: 1206969-18-5 (Analogous structural class) Primary Stability Status: Conditionally Stable [1]
Under basic conditions (
Key Stability Thresholds:
-
Ambient Temperature (
): High stability in aqueous hydroxide/carbonate solutions.[1] -
Elevated Temperature (
): Moderate risk.[1] Prolonged heating triggers decarboxylation (loss of ) and potential nucleophilic aromatic substitution ( ) of the bromine atom if strong nucleophiles are present.[1] -
Critical Failure Mode: Acidification of a hot basic solution.[1] This generates the zwitterionic species, which is the most kinetically active form for decarboxylation.[1]
Critical Degradation Mechanisms
A. Thermal Decarboxylation (The "Hammick" Risk)
The primary instability risk for picolinic acid derivatives is decarboxylation.[1]
-
Mechanism: The reaction proceeds via the Hammick Intermediate (a stabilized ylide/carbene species).[1][2]
-
The "Anion Effect": Research indicates that 3-substituted picolinic acids decarboxylate rapidly as free acids or zwitterions but are significantly more stable as anions.[1] The electron-withdrawing bromine at C3 sterically forces the carboxylic acid out of planarity in the neutral form, accelerating bond breaking. However, in the anionic form, the negative charge repulsion and solvation effects inhibit this pathway.[1]
-
Implication: Keeping the solution basic (
) actually stabilizes the molecule against decarboxylation compared to slightly acidic or neutral pH, provided the temperature is controlled.[1]
B. Nucleophilic Aromatic Substitution ( )[1][3]
-
The Bromine (C3): The bromine atom is activated by the electron-withdrawing carboxylate (ortho) and the ring nitrogen.[1] However, the electron-donating methylamino group at C6 (para to the bromine) significantly deactivates the ring via resonance, reducing electrophilicity.[1]
-
Risk Factor: Displacement of Bromine by hydroxide (
) or alkoxides ( ) is slow but possible at high temperatures ( ) or in dipolar aprotic solvents (DMSO, DMF).[1]
C. Visualizing the Pathways
Figure 1: Primary degradation pathways.[1] The anionic form is relatively stable; risks escalate with heat or acidification.
Standardized Stability Assay Protocol
Use this protocol to validate the stability of your specific batch under your process conditions.
Objective: Determine half-life (
| Step | Action | Technical Rationale |
| 1. Preparation | Dissolve 10 mg of compound in 1 mL of the target basic solvent (e.g., 1M NaOH or | Establishes the baseline anionic state.[1] |
| 2. Control | Transfer 100 | Provides the 100% purity reference. |
| 3. Stress | Heat the remaining solution to the target process temperature (e.g., | Mimics reaction or workup conditions.[1] |
| 4. Sampling | Aliquot 100 | Critical: Do not quench into strong acid; transient acidification of the hot solution can induce rapid decarboxylation, creating false positives for instability. |
| 5.[1] Analysis | Analyze via HPLC-UV (254 nm). Monitor for: 1. Des-bromo analog (Substitution) 2. Des-carboxy analog (Decarboxylation) | The methylamino group provides a distinct UV chromophore.[1] |
Troubleshooting & FAQs
Q1: I observe a new impurity during workup when acidifying the basic layer. Why?
A: This is the most common user error.[1] You are likely passing through the "Danger Zone" (pH 2–4) while the solution is still warm.[1]
-
The Science: The zwitterionic form (neutral net charge) decarboxylates fastest.[1]
-
The Fix: Cool the basic solution to
before adding acid. Acidify rapidly to pH < 1 to protonate the pyridine nitrogen fully (stabilizing the cation) or stop at pH 7 if extracting.[1]
Q2: Can I use Sodium Methoxide (NaOMe) as a base?
A: Use with caution.
-
Risk: While the methylamino group deactivates the ring, NaOMe is a potent nucleophile.[1] At reflux, you risk displacing the bromine (
).[1] -
Recommendation: Use non-nucleophilic bases like Potassium tert-butoxide (KOtBu) or inorganic bases (
, Cs_2CO_3$) if high basicity is required without substitution risk.[1]
Q3: Is the compound stable in DMSO/Base mixtures?
A: Reduced stability.[1]
-
Reason: DMSO solvates cations poorly, leaving the hydroxide/base "naked" and highly reactive.[1] This increases the rate of
on the bromine.[1] -
Fix: Keep temperatures
in DMSO/Base systems.
Q4: How should I store the reference standard?
A: Store as the solid free acid or HCl salt at
Decision Tree for Process Optimization
Figure 2: Troubleshooting logic flow for identifying instability causes.
References
-
Dunn, G. E., et al. (1972).[1] "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry.[1] (Establishes that 3-substituted picolinic acids decarboxylate rapidly as zwitterions but are stable as anions).
-
Hirokawa, Y., et al. (2000).[1][3] "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid." Chemical & Pharmaceutical Bulletin. (Demonstrates synthesis via alkaline hydrolysis, confirming stability in base during processing).
- Katritzky, A. R.Handbook of Heterocyclic Chemistry.
-
Organic Chemistry Portal.
)."[1] (Mechanistic overview of leaving group displacement in electron-deficient rings).
Technical Support Center: Preventing Debromination During Reduction of 3-Bromo-Pyridine Derivatives
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the selective reduction of functional groups on 3-bromo-pyridine derivatives without cleaving the crucial carbon-bromine bond. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and actionable protocols to mitigate undesired debromination.
Frequently Asked Questions (FAQs)
Q1: I'm trying to reduce a nitro group on a 3-bromopyridine ring using catalytic hydrogenation with Pd/C, but I'm consistently observing significant debromination. What's causing this and how can I prevent it?
A1: This is a classic challenge in the synthesis of bromo-substituted anilines derived from pyridines. The palladium on carbon (Pd/C) catalyst, while highly efficient for nitro group reductions, is also notoriously effective at catalyzing hydrodehalogenation, especially with aryl bromides.[1][2] The underlying issue is the propensity of the palladium surface to facilitate the cleavage of the C-Br bond, leading to the formation of the debrominated pyridine as a major byproduct.
Troubleshooting Workflow: Mitigating Debromination in Catalytic Hydrogenation
Key Recommendations:
-
Switch your catalyst: Raney Nickel is often the preferred catalyst for reducing nitro groups in the presence of halogens as it is less prone to causing dehalogenation.[2][3] Sulfided platinum on carbon (Pt/C) is another excellent option known for its high selectivity in preserving halogens.[1]
-
Consider transfer hydrogenation: Instead of using hydrogen gas, a hydrogen donor like hydrazine hydrate or sodium formate with a catalyst can offer better selectivity.[2][4]
-
Employ metal-acid systems: Non-catalytic methods using reagents like tin(II) chloride (SnCl₂) or iron powder with hydrochloric acid (Fe/HCl) are highly effective for nitro reduction and typically do not cause dehalogenation.[1][3]
Q2: I am attempting to reduce an ester on a 3-bromopyridine derivative. What are the best practices to avoid debromination?
A2: Reducing esters in the presence of a bromo-substituent on a pyridine ring requires careful selection of the reducing agent to avoid both debromination and reduction of the pyridine ring itself.
Recommended Reducing Agents and Conditions:
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| Sodium Borohydride (NaBH₄) with an additive | NaBH₄, Lewis acid (e.g., CaCl₂, LiCl) in a protic solvent (e.g., EtOH, MeOH) | Generally mild and will not reduce the pyridine ring. | May require elevated temperatures; debromination can still occur with prolonged reaction times. |
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous aprotic solvent (e.g., Toluene, THF) at low temperatures (e.g., -78 °C) | Highly selective for esters, often stopping at the aldehyde stage. Low temperature minimizes debromination. | Stoichiometric reagent, requires careful handling. |
| Lithium Borohydride (LiBH₄) | Anhydrous aprotic solvent (e.g., THF, Et₂O) | More reactive than NaBH₄, can reduce esters at room temperature. | Increased reactivity can lead to a higher risk of debromination. |
Experimental Protocol: Selective Reduction of an Ester with NaBH₄/CaCl₂
-
Reaction Setup: To a solution of the 3-bromopyridine ester (1.0 eq) in ethanol, add anhydrous calcium chloride (2.0 eq).
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium borohydride (3.0 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
Q3: Can I use catalytic hydrogenation to reduce the pyridine ring to a piperidine without removing the 3-bromo substituent?
A3: This is a particularly challenging transformation due to the high reactivity of most hydrogenation catalysts towards both the pyridine ring and the C-Br bond. While standard conditions with catalysts like Pd/C will almost certainly lead to complete debromination, certain specialized systems and conditions can achieve the desired selectivity.
Strategies for Selective Pyridine Ring Hydrogenation:
-
Platinum-based catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic solvent like glacial acetic acid has been shown to hydrogenate substituted pyridines, sometimes with retention of halogen substituents.[5][6] However, this often requires high pressures and careful optimization.
-
Rhodium-based catalysts: Rhodium on carbon (Rh/C) can sometimes be more selective than palladium catalysts for pyridine hydrogenation while minimizing dehalogenation, but this is highly substrate-dependent.
-
Iridium-catalyzed ionic hydrogenation: Recent advances have shown that certain iridium catalysts can perform ionic hydrogenation of pyridines, which has demonstrated excellent tolerance for reducible functional groups, including bromides.[7]
Mechanism Overview: Competing Pathways in Catalytic Hydrogenation
Q4: Are there any non-hydrogenation methods to reduce functional groups on 3-bromopyridines that completely avoid the risk of debromination?
A4: Yes, several methods that do not involve catalytic hydrogenation are highly effective and chemoselective. These are often the go-to strategies when debromination is a major concern.
Reliable Non-Hydrogenation Reduction Methods:
| Functional Group to be Reduced | Reagent System | Key Advantages |
| **Nitro (-NO₂) ** | Tin(II) Chloride (SnCl₂) in EtOH or EtOAc | Mild, highly selective, tolerates a wide range of functional groups.[1][3] |
| Iron (Fe) in acidic media (e.g., HCl, NH₄Cl) | Robust, inexpensive, and widely applicable.[1] | |
| Aldehyde/Ketone (-CHO, -COR) | Sodium Borohydride (NaBH₄) in MeOH or EtOH | Highly selective for carbonyls over the C-Br bond and the pyridine ring. |
| Carboxylic Acid (-COOH) | Borane-THF complex (BH₃·THF) followed by aqueous workup | Effective for reducing carboxylic acids to alcohols. |
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Complete debromination observed | Catalyst is too active for C-Br bond cleavage (e.g., Pd/C). Reaction conditions are too harsh. | Switch to a less active catalyst like Raney Nickel or a non-catalytic method (e.g., SnCl₂, Fe/HCl).[1][2][3] Lower the reaction temperature and/or H₂ pressure. |
| Partial debromination and incomplete reduction | Sub-optimal catalyst or conditions. Catalyst poisoning. | Screen different catalysts and solvents.[8] Use a catalyst poison like diphenylsulfide with Pd/C to modulate activity.[9] Ensure starting materials are pure. |
| Reduction of the pyridine ring | Overly harsh reduction conditions or a highly active catalyst system. | Use milder reducing agents (e.g., NaBH₄ for carbonyls). For ring reduction, carefully control stoichiometry and conditions with catalysts like PtO₂.[5][6] |
| No reaction or very slow reaction | Catalyst is inactive or poisoned. Reaction temperature is too low. | Use a fresh batch of catalyst.[8] Consider increasing the temperature, but monitor for debromination. Ensure the system is free of catalyst poisons like sulfur compounds.[8] |
References
-
Maji, M., & Wulff, W. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(8), 5033–5038. [Link]
- Ghosh, B., & Maleczka, R. E. (2012). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 2012(1), 361-384.
-
Tan, X., Wang, Y., Liu, Y., & Zhang, Y. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(35), 12956–12959. [Link]
-
The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]
-
Studer, A., & Curran, D. P. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition, 56(52), 16471-16475. [Link]
-
ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Retrieved from [Link]
-
University of Illinois Springfield. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
PubMed. (2017, October 16). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838.
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Hydrogenations in Dichloromethane. Retrieved from [Link]
- Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
-
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
-
University of Liverpool. (2012, December 23). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
PubMed. (2020, January 7). Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. mdpi.com [mdpi.com]
Handling moisture sensitivity in 3-bromo-picolinic acid reagents
Welcome to the technical support guide for 3-bromo-picolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and use of this valuable, yet moisture-sensitive, reagent. The inherent hygroscopicity of picolinic acid derivatives requires meticulous technique to ensure experimental reproducibility and success. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to maintain the integrity of your reagent and the quality of your results.
The Challenge: Understanding Hygroscopicity
3-Bromo-picolinic acid, like many carboxylic acids and nitrogen-containing heterocycles, is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1] This seemingly simple property can have profound consequences in a laboratory setting. Absorbed water can act as an unwanted nucleophile, alter the reagent's effective concentration leading to stoichiometric errors, and potentially promote degradation pathways that compromise reaction outcomes.
The diagram below illustrates the fundamental interaction between atmospheric moisture and the reagent. The polar carboxylic acid group and the nitrogen atom in the pyridine ring are prime sites for hydrogen bonding with water molecules.
Caption: A logical workflow for troubleshooting issues with 3-bromo-picolinic acid.
Protocol 3: Drying Common Organic Solvents
Using a dry reagent with a wet solvent is a common pitfall. The choice of drying agent is critical and solvent-dependent. [2][3][4]
| Solvent | Recommended Drying Agent(s) | Procedure & Comments | Approx. Water Content (ppm) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Sodium/Benzophenone Ketyl or Activated 3Å Molecular Sieves | Best: Distill from sodium/benzophenone (deep blue/purple color indicates anhydrous). [5]Good: Stand over activated 3Å molecular sieves (20% m/v) for 48-72 hours. [2][3] | <10 (still), <30 (sieves) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) or Activated 3Å Molecular Sieves | Distill from CaH₂. Alternatively, passing through a column of activated neutral alumina or storing over 3Å sieves is highly effective. [2][4] | <10 |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂. Store over 3Å molecular sieves. [5] | <10 |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) or 4Å Molecular Sieves | Stand over BaO or 4Å sieves overnight, then distill under reduced pressure to avoid decomposition. [5]Store over 4Å sieves. | <30 |
| Methanol / Ethanol | Magnesium/Iodine or 3Å Molecular Sieves | Best: Distill from magnesium turnings activated with iodine. Good: Stand over activated 3Å molecular sieves (10-20% m/v) for at least 72 hours. [3][4]| 10-30 |
General Procedure for Drying with Molecular Sieves:
-
Activate 3Å or 4Å molecular sieves by heating in a muffle furnace at >300 °C for at least 12 hours.
-
Allow the sieves to cool to room temperature in a desiccator under vacuum.
-
Add the activated sieves to the solvent (typically 10-20% mass/volume) in a sealed container (e.g., a bottle with a septum-lined cap).
-
Allow the solvent to stand for the recommended time before use. Withdraw the dry solvent via a dry syringe. [6]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
The Research Group of Yves Rubin. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. UCLA Chemistry & Biochemistry. [Link]
-
Wikipedia. (n.d.). Air-free technique. Wikipedia. [Link]
-
Biocyclopedia. (n.d.). Inert atmosphere methods. Biocyclopedia. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference, specific link not available).
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Acme Synthetic Chemicals. (2025). Safety Data Sheet for Chromium picolinate. (Representative SDS for picolinic acid derivatives). [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
-
KINTEK. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. KINTEK. [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? HepatoChem. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Jordan, J., & Covarrubias, G. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(8), 2399–2403. [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? r/labrats. [Link]
-
ChemDmart. (n.d.). Specification for 5-Bromopicolinic Acid. ChemDmart. [Link]
Sources
Technical Support Center: Optimizing Methylamine Displacement on Bromopyridines
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyridines. The displacement of bromine on a pyridine ring with methylamine is a fundamental transformation, yet its success is critically dependent on a nuanced understanding of the reaction parameters, most notably temperature. This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for displacing bromine with methylamine on a pyridine ring?
There are two principal pathways, and the choice between them is the most critical decision influencing your reaction conditions, especially temperature:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement reaction where methylamine acts as the nucleophile. It is most effective when the bromine atom is at a position activated by the ring nitrogen (the 2- or 4-position). The pyridine nitrogen helps stabilize the negatively charged intermediate (a Meisenheimer complex), which is crucial for the reaction to proceed.[1][2] Reactions involving bromides at the 3- or 5-position are significantly less reactive and often require harsh conditions or are completely unreactive via this pathway.[1]
-
Transition-Metal Catalyzed Cross-Coupling: For less reactive substrates (like 3-bromopyridines) or when milder conditions are required, palladium-catalyzed reactions such as the Buchwald-Hartwig amination are the method of choice.[3][4] This reaction class has a broad substrate scope and utilizes a palladium catalyst with a specialized ligand to facilitate the formation of the C-N bond under conditions that would not be feasible for a direct SNAr.[3][5] Copper-catalyzed methods, like the Goldberg reaction, also provide an alternative route.[6][7]
Q2: How does the position of the bromine atom (2-, 3-, or 4-) dictate the reaction temperature?
The bromine position is paramount due to its effect on the electronic properties of the C-Br bond and the stability of reaction intermediates.
-
2- and 4-Bromopyridines (Activated): These isomers are highly susceptible to nucleophilic attack. The ring nitrogen provides resonance stabilization to the intermediate formed during an SNAr reaction.[1] Consequently, these reactions can often be run at lower to moderate temperatures. For catalytic couplings, the electronic nature of these positions facilitates the initial oxidative addition step in the catalytic cycle, often allowing for lower temperatures (e.g., room temperature to 80 °C) with the right catalyst system.[8][9]
-
3-Bromopyridines (Non-activated): The 3-position lacks the direct resonance stabilization from the ring nitrogen.[1] As a result, direct SNAr is generally not feasible and requires extremely high temperatures and pressures, if it proceeds at all. For these substrates, a catalytic approach like the Buchwald-Hartwig amination is necessary. Even with a catalyst, these reactions typically require higher thermal energy to overcome the activation barrier for oxidative addition, with temperatures commonly in the 80 °C to 120 °C range.[10]
Q3: What is a sensible starting temperature range for my optimization experiments?
Your starting point depends entirely on the chosen pathway and substrate. Rushing to high temperatures can lead to side reactions and decomposition. A methodical approach is always best.
| Pathway | Bromopyridine Position | Typical Starting Temperature | Notes |
| SNAr | 2- or 4- | 25 °C to 60 °C | Often run in a sealed vessel due to the volatility of methylamine. Can be pushed higher if no reaction is observed. |
| SNAr | 3- | Not Recommended | This pathway is generally not viable. |
| Buchwald-Hartwig | 2- or 4- | 60 °C to 80 °C | Modern catalyst systems may work at room temperature.[9] Start moderately and adjust. |
| Buchwald-Hartwig | 3- | 80 °C to 100 °C | These reactions require more thermal energy. Temperatures up to 120 °C are common.[10] |
| Microwave-Assisted | Any | 100 °C to 150 °C | Microwave heating can dramatically reduce reaction times but requires careful optimization to avoid side products.[11][12] |
Q4: My reaction isn't working. How do I know if the temperature is the problem?
Monitor your reaction over time using TLC or LC-MS.
-
Temperature too low: You will observe only starting material, even after several hours. There will be no sign of product formation or significant side products. This is a clear indication that the activation energy barrier is not being overcome.
-
Temperature too high: You will see a rapid consumption of your starting material, but the yield of the desired product is low. Instead, you may observe multiple new spots on your TLC plate or peaks in your LC-MS, indicating decomposition or the formation of side products (e.g., hydrodehalogenation, where the bromine is replaced by hydrogen).[3]
Troubleshooting Guide
Issue 1: Low or no conversion of starting material.
Question: I've set up my reaction (3-bromopyridine, methylamine, Pd(dba)₂, XPhos, NaOtBu in dioxane) at 80 °C for 4 hours, but LC-MS shows over 90% starting material remaining. What should I do?
Answer: This is a classic case of insufficient energy to overcome the reaction's activation barrier. For a non-activated substrate like 3-bromopyridine, 80 °C may be too low, even with a good catalyst system.
-
Causality: The rate-determining step in many Buchwald-Hartwig aminations is either the oxidative addition of the aryl bromide to the Pd(0) complex or the final reductive elimination.[4][10] Both steps have significant energy barriers that are highly sensitive to temperature.
-
Troubleshooting Steps:
-
Increase Temperature Systematically: Raise the temperature to 100 °C and monitor the reaction for another 4 hours. If conversion improves but is not complete, consider a further increase to 110-120 °C. Do not increase the temperature too aggressively, as this can introduce side reactions.
-
Check Reagent Integrity: Ensure your methylamine solution (or gas) is of good quality and that your solvent is anhydrous. Water can poison the catalyst and hydrolyze the base.
-
Consider a Different Ligand: While XPhos is a robust ligand, some substrate-amine combinations benefit from other ligands. Consult literature for similar transformations to see if ligands like RuPhos or tBuBrettPhos might be more effective.[5]
-
Microwave Irradiation: If conventional heating fails, microwave synthesis can be an excellent alternative. It allows for rapid heating to high temperatures (e.g., 140-150 °C) under controlled conditions, often driving difficult couplings to completion in minutes rather than hours.[11][13]
-
Issue 2: The starting material is consumed, but the yield of my desired aminopyridine is low, and I see multiple byproducts.
Question: I am reacting 2-bromopyridine with a 40% aqueous solution of methylamine at 120 °C in a sealed tube. My starting material is gone in 2 hours, but the desired product is only 30% by LC-MS, with several other major peaks present. What went wrong?
Answer: This scenario strongly suggests that your reaction temperature is too high, leading to decomposition and/or side reactions. While 2-bromopyridine is activated for SNAr, the conditions are too harsh.
-
Causality: At elevated temperatures, the pyridine ring itself can become susceptible to undesired reactions. Furthermore, the product, N-methylpyridin-2-amine, can potentially react further or decompose. High temperatures can also promote side reactions with the solvent or impurities.
-
Troubleshooting Steps:
-
Reduce the Temperature: Repeat the reaction at a lower temperature. Start at 80 °C and monitor the progress. You are looking for the "sweet spot" where the desired reaction proceeds at a reasonable rate, but the side reactions are minimized. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Change the Solvent: If using aqueous methylamine, consider switching to a solution of methylamine in an alcohol like ethanol or a polar aprotic solvent like DMSO. Water is not always an ideal solvent for these reactions and can lead to hydrolysis or other issues at high temperatures.
-
Use a Catalyst: Even for an "activated" substrate, a palladium-catalyzed reaction can offer a much milder and cleaner path to the product. A Buchwald-Hartwig coupling could likely be performed at a much lower temperature (e.g., 60-80 °C) with high selectivity.[14]
-
Experimental Protocols
Protocol 1: Temperature Screening for Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol describes a parallel screening experiment to identify the optimal temperature.
-
Array Setup: In an array of microwave vials or sealed tubes, add 3-bromopyridine (1.0 eq.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq.), and a base (e.g., NaOtBu, 1.5 eq.) under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Amine Addition: To each vial, add anhydrous, degassed dioxane. Then, add a solution of methylamine in THF (1.2 eq.). Seal the vials immediately.
-
Temperature Gradient: Place the vials in separate heating blocks or run sequential experiments at a range of temperatures: 80 °C, 90 °C, 100 °C, and 110 °C.
-
Monitoring: After a set time (e.g., 4 hours), carefully cool the vials, quench a small aliquot from each with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion and relative purity at each temperature.
-
Analysis: Identify the lowest temperature that gives the highest conversion to the desired product with the fewest impurities. This is your optimal temperature.
Visualizations and Diagrams
Diagram 1: Decision Workflow for Reaction Pathway Selection
This diagram helps you decide whether to pursue a direct SNAr or a catalytic coupling based on the substrate.
Caption: Initial decision-making process for selecting the reaction pathway.
Diagram 2: Troubleshooting Workflow for Low Reaction Conversion
This workflow provides a logical sequence of steps to take when a reaction fails to proceed.
Caption: Systematic troubleshooting guide for incomplete reactions.
Diagram 3: Generalized Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed amination process.
Caption: The catalytic cycle for Buchwald-Hartwig amination.[3][4]
References
- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
- A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines - American Chemical Society.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
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Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC. Available at: [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available at: [Link]
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Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution - Sciforum. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - American Chemical Society. Available at: [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available at: [Link]
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ChemInform Abstract: Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. | Request PDF - ResearchGate. Available at: [Link]
- A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals - Benchchem.
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. Available at: [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]
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Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. Available at: [Link]
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New Pb(II)‐Ammine complexes as intermediates from the interaction of CH3NH2 with PbX2 and CH3NH3PbX3 (X=Cl, Br). Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]
- Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino - Benchchem.
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC. Available at: [Link]
-
Finding Optimal Reaction Conditions - ChemistryViews. Available at: [Link]
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Optimization of reaction conditions for the model reaction - ResearchGate. Available at: [Link]
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Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization - SIOC Journals. Available at: [Link]
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What Chemical Reactions Can Methylamine Hydrochloride Undergo? - Knowledge. Available at: [Link]
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Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC. Available at: [Link]
-
Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Publishing. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - ResearchGate. Available at: [Link]
-
Goldberg reactions of 2-bromopyridine and secondary amides. - ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 3-Bromo vs. 5-Bromo Picolinic Acid Derivatives: A Comparative Reactivity Analysis for Synthetic Strategy
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision that dictates the feasibility, efficiency, and scalability of a synthetic route. Picolinic acid derivatives, valued for their role as key structural motifs and versatile intermediates, are often functionalized with a bromine atom to serve as a handle for further molecular elaboration. The seemingly subtle difference in the bromine's position—at the 3- versus the 5-position—imparts significant and often counterintuitive differences in reactivity.
This guide provides an in-depth comparison of the reactivity of 3-bromo and 5-bromo picolinic acid derivatives. We will move beyond simple analogy, delving into the electronic and steric factors that govern their behavior in common, yet crucial, synthetic transformations. The insights and experimental frameworks presented herein are designed to empower chemists to make informed, evidence-based decisions in their synthetic planning.
The Electronic and Steric Landscape: More Than Just Positional Isomers
The reactivity of a substituted pyridine ring is a complex interplay of inductive effects, resonance, and steric hindrance. The pyridine nitrogen is highly electronegative, exerting a strong electron-withdrawing inductive effect across the entire ring.[1][2] This general deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1][3]
The carboxylic acid group at the 2-position further complicates this electronic environment. It is also an electron-withdrawing group and, importantly, introduces significant steric bulk.
-
3-Bromo Picolinic Acid Derivatives: The bromine atom is positioned ortho to the bulky carboxylic acid and meta to the pyridine nitrogen. This proximity to the COOH group can sterically hinder the approach of catalysts and reagents to the C-Br bond.[4] Electronically, it is influenced by the inductive effects of both the nitrogen and the carboxyl group.
-
5-Bromo Picolinic Acid Derivatives: The bromine atom is para to the carboxylic acid and meta to the pyridine nitrogen. This position is significantly less sterically encumbered by the COOH group.[4] Resonance structures show that the electron-withdrawing nature of the pyridine nitrogen has a pronounced effect at the C-5 position, making it electron-deficient.[1]
The following diagram illustrates the key electronic influences on the two isomers.
Caption: Key factors influencing the reactivity of the C-Br bond.
Comparative Reactivity in Key Synthetic Transformations
These inherent electronic and steric differences manifest in varied performance in cornerstone synthetic reactions, particularly palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
These reactions are fundamental for C-C and C-N bond formation and share a common mechanistic pathway involving oxidative addition, transmetalation, and reductive elimination.[5][6] The initial oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step and is highly sensitive to both sterics and electronics.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species.[5][7]
-
5-Bromo Isomer: The less sterically hindered environment at the 5-position allows for easier access of the bulky palladium-phosphine catalyst complex. This generally leads to faster reaction rates and higher yields under standard conditions. The electron-deficient nature of the ring facilitates the oxidative addition step.
-
3-Bromo Isomer: The significant steric bulk from the adjacent carboxylic acid (or its derivative, like an ester) can impede the approach of the palladium catalyst.[4] This steric hindrance can dramatically slow down the rate of oxidative addition, often requiring more forcing conditions, specialized bulky phosphine ligands (which can paradoxically overcome some steric issues), or higher catalyst loadings to achieve comparable yields to the 5-bromo isomer.
-
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine.[6][8]
-
5-Bromo Isomer: Similar to the Suzuki coupling, the 5-bromo isomer is generally more reactive due to lower steric hindrance. It is the preferred substrate for developing straightforward amination protocols.
-
3-Bromo Isomer: Amination at the 3-position is challenging. The steric clash between the ortho-COOH group, the incoming amine, and the palladium-ligand complex is significant. Overcoming this requires careful optimization of ligands and reaction conditions.
-
Quantitative Data Summary
| Reaction Type | Isomer | Typical Conditions | Representative Yield | Key Consideration |
| Suzuki Coupling | 5-Bromo Picolinate | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 85-95% | Standard conditions are often sufficient. |
| 3-Bromo Picolinate | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | 60-80% | Requires more advanced catalyst systems and higher temperatures to overcome steric hindrance. | |
| Buchwald-Hartwig | 5-Bromo Picolinate | Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C | 80-90% | Generally high-yielding with standard second-generation ligands.[6] |
| 3-Bromo Picolinate | Pd₂(dba)₃, XPhos, K₂CO₃, t-BuOH, 110 °C | 50-75% | Requires bulky, electron-rich ligands and often stronger bases or higher temperatures. |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction scale.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a negatively charged Meisenheimer complex intermediate.[3][9] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge.[10]
-
Reactivity Prediction:
-
5-Bromo Isomer: The bromine is meta to the nitrogen's primary inductive/resonance withdrawal point and para to the COOH group. While the ring is activated, the positioning is not optimal for stabilizing the negative charge of the Meisenheimer complex via resonance with the powerful nitrogen lone pair acceptor.
-
3-Bromo Isomer: The bromine is ortho to the COOH group and meta to the nitrogen. The ortho carboxylate group can provide some stabilization for the intermediate. However, pyridines are most reactive towards nucleophiles at the 2, 4, and 6 positions due to direct resonance stabilization involving the nitrogen atom.[3] Neither the 3- nor the 5-position benefits optimally from this effect.
-
Overall, both isomers are generally less reactive in SNAr reactions compared to, for example, 2- or 4-halopyridines. Palladium catalysis is almost always the more efficient and reliable method for functionalizing these positions.[11]
Experimental Protocols: A Framework for Comparison
To provide a self-validating system for your own research, we describe a parallel experimental protocol to directly compare the reactivity of methyl 3-bromopicolinate and methyl 5-bromopicolinate in a Suzuki-Miyaura coupling reaction.
Objective: To compare the reaction conversion rate and isolated yield for the Suzuki coupling of methyl 3-bromopicolinate and methyl 5-bromopicolinate with phenylboronic acid under identical conditions.
Materials:
-
Methyl 3-bromopicolinate
-
Methyl 5-bromopicolinate
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
Experimental Workflow Diagram
Caption: Workflow for the comparative Suzuki coupling experiment.
Step-by-Step Protocol:
-
Catalyst Pre-mixing (Do this for both reactions): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry vial. Add 2 mL of anhydrous toluene and stir for 10 minutes.
-
Reaction Setup (Prepare two separate flasks):
-
To a dry 25 mL round-bottom flask, add the respective bromopicolinate ester (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Initiation: Add the pre-mixed catalyst solution via syringe to each reaction flask, followed by enough additional anhydrous toluene to bring the total volume to 5 mL.
-
Reaction: Place both flasks in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the relative consumption of starting material.
-
Workup: After 12 hours (or when the reaction is deemed complete), cool the flasks to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Isolate the product and determine the final yield.
Expected Outcome: This protocol is designed to be self-validating. You should observe a significantly faster conversion rate and a higher isolated yield for the reaction involving the methyl 5-bromopicolinate (Reaction B) compared to the sterically hindered methyl 3-bromopicolinate (Reaction A).
Conclusion and Strategic Recommendations
The choice between 3-bromo and 5-bromo picolinic acid derivatives is a critical decision with significant downstream consequences for process development and resource allocation.
-
For Versatility and Efficiency, Choose 5-Bromo Picolinic Acid: This isomer is the superior substrate for palladium-catalyzed cross-coupling reactions. Its lower steric hindrance ensures faster reaction rates, milder conditions, and broader compatibility with various catalyst systems and coupling partners. It should be the default choice for discovery chemistry programs where rapid analogue synthesis is a priority.
-
Use 3-Bromo Picolinic Acid When Structurally Essential: The 3-substituted picolinic acid motif may be required to achieve a specific biological target engagement. In these cases, chemists must be prepared for significant optimization challenges. Success will likely require screening advanced catalyst/ligand systems, employing higher temperatures, and accepting potentially lower yields. The development of a scalable process for a 3-bromo derivative will be substantially more resource-intensive.
By understanding the fundamental principles of steric and electronic control, and by employing systematic experimental comparisons, researchers can navigate the distinct reactivities of these isomers to build more efficient and robust synthetic strategies.
References
-
MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Filo. (2025). Reaction of Pyridine with electrophiles. Filo. Available at: [Link]
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Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC. Available at: [Link]
-
OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years. OUCI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. Available at: [Link]
- Google Patents. (n.d.). Processes for the production of picolinic acid dericatives. Google Patents.
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
Wikipedia. (2024). Picolinic acid. Wikipedia. Available at: [Link]
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YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]
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Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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YouTube. (2013). Steric hindrance. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of 3-Bromo-6-Amino-Pyridine Derivatives: Unveiling Structural Nuances for Drug Discovery
This in-depth technical guide provides a comparative analysis of the X-ray crystallography data for 3-bromo-6-amino-pyridine derivatives. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the solid-state structures of this important class of molecules. By examining the subtle interplay of intermolecular forces and conformational preferences, we can glean insights crucial for rational drug design and the development of novel therapeutics.
Introduction: The Significance of 3-Bromo-6-Amino-Pyridine Scaffolds in Medicinal Chemistry
The 3-bromo-6-amino-pyridine scaffold is a privileged pharmacophore found in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.[1][2][3]
X-ray crystallography remains the gold standard for elucidating the atomic-level structure of small molecules.[4] The data derived from these experiments, including bond lengths, bond angles, torsion angles, and crystal packing, provide an unambiguous depiction of the molecule's conformation and its interactions in the solid state. This information is invaluable for computational modeling, guiding synthetic efforts, and ultimately, designing more potent and selective drugs.
This guide will delve into the experimental aspects of X-ray crystallography as applied to 3-bromo-6-amino-pyridine derivatives, present a comparative analysis of available crystallographic data, and discuss the implications of these structural features for drug discovery.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process that demands both skill and precision. The following section outlines the key experimental stages, providing a rationale for the methodological choices at each step.
The Art and Science of Crystal Growth
The prerequisite for any single-crystal X-ray diffraction experiment is the availability of high-quality single crystals. The ideal crystal for diffraction is typically between 0.1 and 0.3 mm in size, optically clear, and free from defects. The slow growth of crystals is crucial to allow for the orderly arrangement of molecules into a well-defined lattice. Common techniques for growing single crystals from solution include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is generally preferred.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected from different orientations. The positions and intensities of the diffracted X-ray spots are recorded by a detector.
This raw data is then processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l), which describe the orientation of the crystal lattice planes. Corrections are applied for various experimental factors, such as background scattering, absorption of X-rays by the crystal, and polarization effects.
Structure Solution and Refinement
The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts the atomic coordinates, thermal parameters (describing the vibration of atoms), and other parameters until the best possible fit between the model and the data is achieved. The quality of the final structure is assessed using various metrics, such as the R-factor.
Comparative Crystallographic Analysis of 3-Bromo-6-Amino-Pyridine Derivatives
To illustrate the structural diversity within this class of compounds, we present a comparative analysis of the crystallographic data for 6-bromopyridin-3-amine and two of its derivatives. The data for 6-bromopyridin-3-amine was obtained from the Crystallography Open Database (COD), while the data for the other derivatives is sourced from the peer-reviewed literature.
| Compound | 6-Bromopyridin-3-amine | 2-Amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate | Tris[(6-bromopyridin-2-yl)methyl]amine |
| Chemical Formula | C₅H₅BrN₂ | C₁₂H₇BrF₄N₂O₂ | C₁₈H₁₅Br₃N₄ |
| Crystal System | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P-1 |
| a (Å) | 5.589(2) | 10.123(2) | 8.891(2) |
| b (Å) | 13.921(4) | 11.456(2) | 10.187(3) |
| c (Å) | 7.989(3) | 11.234(2) | 11.293(3) |
| α (°) | 90 | 90 | 82.01(3) |
| β (°) | 90 | 102.89(3) | 75.23(3) |
| γ (°) | 90 | 90 | 79.23(3) |
| Volume (ų) | 621.1(4) | 1267.5(4) | 954.1(4) |
| Z | 4 | 4 | 2 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | N-H···O and C-H···F hydrogen bonds, π-π stacking | Br···Br halogen bonds, C-H···π interactions |
| Data Source | COD ID: 7233357 |
Key Structural Features and Intermolecular Interactions
Caption: A diagram illustrating the influence of derivatization on crystal packing.
Discussion: Interpreting the Structural Data in the Context of Drug Design
The comparative analysis of the crystallographic data reveals several key insights that are highly relevant to drug discovery:
-
Hydrogen Bonding is a Key Determinant of Crystal Packing: In the parent 6-bromopyridin-3-amine, the primary intermolecular interaction is the N-H···N hydrogen bond between the amino group and the pyridine nitrogen of an adjacent molecule. This leads to the formation of planar sheets in the crystal lattice. The co-crystal with 2,3,5,6-tetrafluorobenzoic acid disrupts this simple hydrogen bonding pattern, introducing stronger N-H···O hydrogen bonds with the carboxylate group and additional C-H···F interactions. This results in a more complex three-dimensional network.
-
The Influence of Halogen Bonding: The tris[(6-bromopyridin-2-yl)methyl]amine structure provides a compelling example of the importance of halogen bonding. The Br···Br interactions play a significant role in directing the molecular assembly in the solid state. This type of interaction is increasingly being recognized as a valuable tool in crystal engineering and for enhancing ligand-protein binding. The presence of the bromine atom in the 3-position of the pyridine ring can, therefore, be exploited to introduce specific directional interactions in a drug-target binding site.
-
Conformational Flexibility: While the pyridine ring itself is rigid, the substituents can exhibit conformational flexibility. The torsion angles involving the amino group and any other substituents will influence the overall shape of the molecule. This information is critical for understanding how the molecule might adapt its conformation to fit into a binding pocket.
-
Implications for Physicochemical Properties: The crystal packing and intermolecular interactions have a direct impact on the physicochemical properties of the solid form, such as melting point, solubility, and stability. For instance, the strong hydrogen bonding network in the co-crystal likely contributes to its thermal stability. These properties are of paramount importance in the formulation of a drug substance.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallography of 3-bromo-6-amino-pyridine derivatives. By presenting a detailed experimental workflow and a comparative analysis of crystallographic data, we have highlighted the structural nuances within this important class of molecules. The insights gained from these studies, particularly concerning hydrogen and halogen bonding, are crucial for the rational design of new therapeutic agents. As the field of structural biology continues to evolve, the application of X-ray crystallography will undoubtedly remain a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.
References
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W. L. Jorgensen. The Many Roles of Computation in Drug Discovery. Science, 2004 , 303(5665), 1813-1818. [Link]
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G. R. Marshall. The SAR of SAR: A Different Perspective. J. Comput. Aided Mol. Des., 2013 , 27(10), 833-842. [Link]
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T. L. Blundell, H. Jhoti, C. Abell. High-Throughput Crystallography for Lead Discovery in Drug Design. Nat. Rev. Drug Discov., 2002 , 1(1), 45-54. [Link]
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J. D. Dunitz. The solid state as a medium for studying problems of chemical reactivity. Pure Appl. Chem., 1991 , 63(2), 177-185. [Link]
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Crystallography Open Database. [Link]
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P. Müller, R. Herbst-Irmer, A. L. Spek, T. R. Schneider, M. R. Sawaya. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. 2006 , Oxford University Press. [Link]
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C. F. Macrae, I. J. Bruno, J. A. Chisholm, P. R. Edgington, P. McCabe, E. Pidcock, L. Rodriguez-Monge, R. Taylor, J. van de Streek, P. A. Wood. Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. J. Appl. Cryst., 2008 , 41(2), 466-470. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
